2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide, identified by its CAS number 946262-68-6, is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique molecular structure that integrates various functional groups, making it a subject of interest for pharmaceutical research.
This compound is classified under the category of pyrazolo[3,4-d]pyrimidine derivatives. It is synthesized for research purposes and is primarily used in studies related to drug development and biological activity evaluation. The molecular formula is with a molecular weight of approximately 455.9 g/mol .
The synthesis of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide generally involves multi-step organic reactions. Key steps typically include:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide can be represented using various structural formulas:
InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-17(18(9-15)30-2)26-19(28)11-31-21-16-10-25-27(20(16)23-12-24-21)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,26,28)
This structural formula highlights the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 455.9 g/mol |
CAS Number | 946262-68-6 |
The compound can undergo various chemical reactions typical for its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with new properties.
The compound's chemical properties include:
Property | Value |
---|---|
Density | Not Available |
Solubility | Typically soluble in organic solvents |
These properties are crucial for determining how the compound behaves in various experimental settings.
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide has potential applications in:
The versatility of this compound highlights its importance in ongoing chemical research and development efforts.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3